molecular formula C10H22Cl2N2O2 B2878071 Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride CAS No. 1955541-31-7

Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride

Cat. No.: B2878071
CAS No.: 1955541-31-7
M. Wt: 273.2
InChI Key: VCJMCNVXOBICKC-UHFFFAOYSA-N
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Description

Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride (CAS: 1955541-31-7) is a high-purity piperidine derivative of significant interest in medicinal chemistry and biochemical research. This compound, with the molecular formula C 10 H 22 Cl 2 N 2 O 2 and a molecular weight of 273.2 g/mol, serves as a critical synthetic intermediate and building block . Its structure features both an aminomethyl group and a methyl ester propanoate chain attached to a piperidine core, making it a versatile scaffold for the design and synthesis of novel bioactive molecules. This chemical is particularly valuable in the exploration of Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a fundamental role in the innate immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Researchers utilize this piperidine-based scaffold to develop compounds that can block NLRP3 activation, thereby inhibiting the release of pro-inflammatory cytokine IL-1β and pyroptotic cell death . The dihydrochloride salt form enhances the compound's stability and solubility for experimental handling. As a key building block, it can be supplied in various purity grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, and higher), as well as standard pharmaceutical grades . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12;;/h9H,2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJMCNVXOBICKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(CC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with methyl acrylate followed by amination and hydrochloride formation . The reaction conditions typically involve the use of strong acids and bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving reactor vessels and controlled temperature and pressure conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as chromium(VI) oxide or potassium permanganate .

  • Reduction: Commonly achieved using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Often carried out with nucleophiles such as amines or halides under acidic or basic conditions .

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones .

  • Reduction: Production of amines or alcohols .

  • Substitution: Generation of alkylated or acylated derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology: It serves as a probe or intermediate in the study of biological systems , including enzyme inhibition and receptor binding assays.

Medicine: The compound is explored for its potential therapeutic applications , such as in the development of antidepressants and antipsychotics .

Industry: It is utilized in the manufacture of polymers and plastics , where it acts as a modifier to enhance material properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as receptors and enzymes . The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites and modulating biological processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Property This compound 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride
CAS Number 1955541-31-7 1172802-40-2 1286265-79-9
Molecular Formula C₁₀H₂₂Cl₂N₂O₂ Not explicitly provided C₁₂H₁₇N₃O·2HCl
Molecular Weight 273.2 g/mol Not provided 292.2 g/mol
Core Structure Piperidine Piperazine Piperidine
Key Functional Groups Methyl ester, aminomethyl Carboxylic acid, 3-methylphenyl Pyridin-4-yl methanone, aminomethyl
Physical State Powder Not provided Powder
Storage Conditions Room Temperature Not provided Not provided

Key Observations:

Core Heterocycle Differences: The target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride share a piperidine backbone, while 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride uses a piperazine ring . The methyl ester in the target compound contrasts with the carboxylic acid in the piperazine analog, suggesting differences in polarity and bioavailability. Esters often exhibit better membrane permeability than carboxylic acids .

Functional Group Impact: The pyridin-4-yl methanone group in 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride introduces aromaticity and hydrogen-bonding capabilities, which could enhance binding affinity in biological targets compared to the aliphatic ester in the target compound .

Research Findings and Implications

  • The ester group in the target compound may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid for sustained activity .
  • The piperidine vs. piperazine core choice affects basicity and solubility, influencing drug distribution and metabolism.
  • Aromatic substituents (e.g., pyridine or phenyl groups) could modulate target selectivity and metabolic stability .

Further research should prioritize in vitro and in vivo evaluations to validate these hypotheses.

Biological Activity

Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride, with the molecular formula C10H22Cl2N2O2, is a piperidine derivative notable for its potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The compound consists of a piperidine ring substituted with an aminomethyl group and an ester functional group. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 273.2 g/mol
  • Chemical Structure :
    • SMILES : COC(=O)CCN1CCC(CC1)CN.Cl.Cl

These features contribute to its ability to engage in hydrogen bonding and modulate biochemical pathways, making it a significant intermediate in pharmaceutical synthesis.

Research indicates that this compound exhibits several biological activities through its interaction with various receptors and enzymes. Notable findings include:

  • Receptor Interactions : The compound has shown potential in binding studies with muscarinic acetylcholine receptors, particularly M3R, which are implicated in cancer progression and neuronal signaling pathways . Activation of these receptors can lead to cell proliferation and resistance to apoptosis, suggesting a role in cancer biology.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition could provide therapeutic benefits by enhancing cholinergic signaling.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from similar structures have shown improved efficacy against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain. This mechanism is particularly relevant for treating Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-MethylpiperidineC6H13NSimple piperidine derivative; used as solvent
4-AminopiperidineC5H11NContains an amino group; utilized in drug synthesis
PiperazineC4H10N2Cyclic amine; known for pharmaceutical applications

This table highlights how this compound combines features from multiple derivatives, enhancing its reactivity and potential therapeutic applications.

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